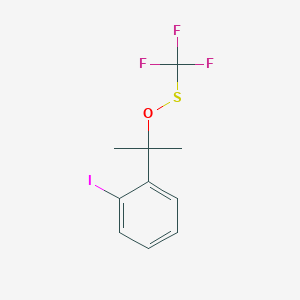

Unii-2axb7K3EE6

Vue d'ensemble

Description

The compound identified by UNII “2axb7K3EE6” is also known as ((2-(2-IODOPHENYL)PROPAN-2-YL)OXY)(TRIFLUOROMETHYL)SULFANE . It is a non-proprietary, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information .

Molecular Structure Analysis

The molecular formula of this compound is C10H10F3IOS . This indicates that it contains carbon ©, hydrogen (H), fluorine (F), iodine (I), oxygen (O), and sulfur (S). The exact structure would show how these atoms are bonded together.Physical and Chemical Properties Analysis

The compound has a molecular weight of 362.15 . The percent composition is C 33.17%, H 2.78%, F 15.74%, I 35.04%, O 4.42%, S 8.85% . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.Applications De Recherche Scientifique

Nanotechnology in Scientific Research

Nanotechnology is a rapidly evolving field with significant implications for scientific research, offering highly targeted technological applications. Molecular imaging, a crucial aspect of assessing the health and environmental impacts of nanomaterials, plays a vital role in this domain. The development of nanoscale materials and devices can lead to innovative solutions in various sectors, including medicine, environmental science, and electronics, highlighting the potential for compounds and materials with unique properties to contribute to technological advancements and scientific understanding (Sutcliffe, 2011).

Collaborative Scientific Environments

Large scientific applications often require collaborative efforts among geographically dispersed scientists. Tools and software for collaborative working environments can significantly enhance the efficiency of scientific research by facilitating remote job submission, file transfer, and data sharing. Frameworks that offer application-centric facilities can support the development and experimentation processes of large scientific applications, suggesting the importance of interdisciplinary collaboration and technology in advancing scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Bioinformatics and Protein Research

The Universal Protein Resource (UniProt) is an example of a database that supports biological research by providing a comprehensive, fully classified, and accurately annotated protein sequence knowledgebase. Such databases are crucial for scientific research, enabling the exploration of genetic sequences and protein functions, which could be relevant for understanding the role and applications of specific compounds like Unii-2axb7K3EE6 in biological systems (Morgat et al., 2010).

Education and Innovation in Scientific Research

Educational programs aimed at translating research into innovations and ventures highlight the importance of bridging basic scientific research with practical applications. Such initiatives can guide research and development in a manner that respects societal concerns and addresses the innovation challenges, potentially providing a framework for the application of new compounds and technologies in a way that benefits society (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Mécanisme D'action

Target of Action

The Shen reagent, also known as LU-SHEN Reagent or 2AXB7K3EE6, is a type of electrophilic fluoroalkylthiolating reagent . It is designed to deliver fluoroalkylthio groups site-specifically to target molecules . The primary targets of the Shen reagent are organic small molecules that can be effectively fluorinated .

Mode of Action

The Shen reagent interacts with its targets by introducing a fluoroalkylthiol group into the target molecule . This process is facilitated by the high reactivity of the Shen reagent, which allows it to effectively bind to the target molecule and initiate the fluorination process .

Pharmacokinetics

The Shen reagent is known for its high lipophilicity, which can improve the pharmacokinetic and physicochemical properties of drug molecules . The introduction of a fluoroalkylthiol group can enhance the molecule’s ability to penetrate lipid membranes, thereby improving its bioavailability .

Result of Action

The primary result of the Shen reagent’s action is the successful introduction of a fluoroalkylthiol group into the target molecule . This modification can significantly enhance the molecule’s lipophilicity and metabolic stability, making it more effective in its intended application .

Action Environment

The Shen reagent is noted for its stability, both thermally and in the presence of water . This makes it suitable for use in a variety of environments.

Propriétés

IUPAC Name |

1-iodo-2-[2-(trifluoromethylsulfanyloxy)propan-2-yl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3IOS/c1-9(2,15-16-10(11,12)13)7-5-3-4-6-8(7)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVURKRTLZQGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1I)OSC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3IOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1584705-82-7 | |

| Record name | ((2-(2-Iodophenyl)propan-2-yl)oxy)(trifluoromethyl)sulfane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1584705827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((2-(2-IODOPHENYL)PROPAN-2-YL)OXY)(TRIFLUOROMETHYL)SULFANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AXB7K3EE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

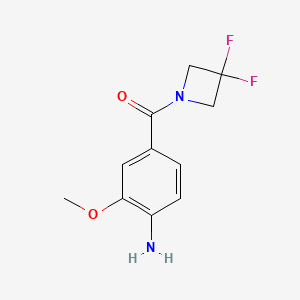

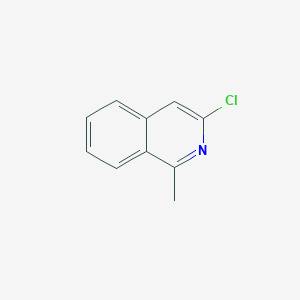

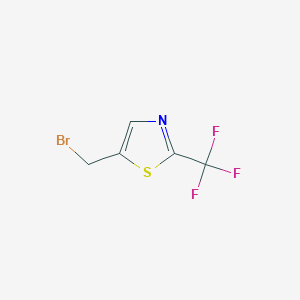

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B3106286.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B3106306.png)

![Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo-](/img/structure/B3106314.png)

![2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride](/img/structure/B3106336.png)